molecular formula C10H13BrClNO2S B13368342 4-bromo-2-chloro-N-isopropyl-5-methylbenzenesulfonamide

4-bromo-2-chloro-N-isopropyl-5-methylbenzenesulfonamide

Cat. No.: B13368342
M. Wt: 326.64 g/mol
InChI Key: SOBATIJCHOJSLM-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-N-isopropyl-5-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a bromine and chlorine atom attached to a benzene ring, along with an isopropyl group and a methyl group, making it a highly substituted aromatic sulfonamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-N-isopropyl-5-methylbenzenesulfonamide typically involves multiple steps:

    Bromination and Chlorination: The starting material, 5-methylbenzenesulfonamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 4 and 2 positions, respectively.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a suitable sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-N-isopropyl-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-2-chloro-N-isopropyl-5-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for synthesizing novel sulfonamide-based drugs with potential antibacterial, antifungal, and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamides and their interactions with biological targets.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-N-isopropyl-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. Sulfonamides typically inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. This inhibition leads to the bacteriostatic effect of sulfonamides.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-N-methylbenzenesulfonamide
  • 4-Bromo-2-chloro-N-ethylbenzenesulfonamide
  • 4-Bromo-2-chloro-N-propylbenzenesulfonamide

Uniqueness

4-Bromo-2-chloro-N-isopropyl-5-methylbenzenesulfonamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and isopropyl groups on the benzene ring provides distinct steric and electronic properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H13BrClNO2S

Molecular Weight

326.64 g/mol

IUPAC Name

4-bromo-2-chloro-5-methyl-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H13BrClNO2S/c1-6(2)13-16(14,15)10-4-7(3)8(11)5-9(10)12/h4-6,13H,1-3H3

InChI Key

SOBATIJCHOJSLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)NC(C)C

Origin of Product

United States

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